Caohuoside E

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a fundamental scientific discipline dedicated to the isolation, structural elucidation, and biological evaluation of chemical compounds produced by living organisms. These substances, often classified as secondary metabolites, are integral to understanding biological pathways and have historically been a cornerstone for the discovery of new pharmaceuticals and bioactive agents. The inherent structural complexity and diverse pharmacological properties of natural products make them invaluable starting points for medicinal chemistry and drug development. wikipedia.orgsciencebiology.orgmdpi.comwou.edu Caohuoside E exemplifies a significant compound within this field, being identified as a flavonoid glycoside. Flavonoids are a vast class of natural products known for their widespread presence in plants and their associated array of biological effects, contributing to the ongoing research interest in such compounds. medchemexpress.comtargetmol.cominvivochem.comchemfaces.comresearchgate.netbdbotsociety.org

Significance as a Research Target from Epimedium Species

The genus Epimedium, commonly referred to as Horny Goat Weed, holds a distinguished position in traditional Asian medicine, particularly within Chinese herbal medicine, where its various species have been utilized for centuries. researchgate.netbdbotsociety.orgcaldic.comnih.gov These plants are recognized as a rich repository of bioactive compounds, with prenyl-flavonoids constituting a major group of its phytochemical constituents. researchgate.netcaldic.comnih.gov this compound has garnered attention as a significant research target derived from Epimedium species due to its consistent identification and classification as a key flavonoid. Its isolation and detailed characterization are vital for comprehensively understanding the phytochemical profile of Epimedium plants and for exploring the potential bioactivities inherent in its molecular structure. medchemexpress.comtargetmol.cominvivochem.comchemfaces.comresearchgate.netbdbotsociety.org

Historical Perspectives on its Isolation and Initial Characterization

The scientific journey of this compound began with its isolation and subsequent characterization from Epimedium species. Research indicates that this compound has been identified in multiple Epimedium species, including Epimedium sagittatum and Epimedium koreanum. medchemexpress.cominvivochem.comchemfaces.comcaldic.comdntb.gov.ua Notably, studies published in the Chemical Journal of Chinese Universities in 1995 detail the isolation of this compound from the aerial parts of Epimedium koreanum by Li et al. dntb.gov.uajlu.edu.cn Further investigations have been dedicated to elucidating its precise chemical structure, which has been established as a complex flavonoid glycoside. The molecular formula of this compound is C43H54O22, corresponding to a molecular weight of approximately 922.88 g/mol . medchemexpress.comtargetmol.cominvivochem.comchemfaces.com The definitive characterization of its structure typically relies on advanced spectroscopic methodologies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity. lubio.ch

Data Tables

Table 1: Key Chemical Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C43H54O22 | medchemexpress.comtargetmol.cominvivochem.comchemfaces.com |

| Molecular Weight | 922.88 g/mol | medchemexpress.comtargetmol.cominvivochem.comchemfaces.com |

| CAS Number | 174286-23-8 | chemfaces.comlubio.chmedchemexpress.com |

| Compound Type | Flavonoid | medchemexpress.comtargetmol.cominvivochem.comchemfaces.com |

Table 2: Prominent Flavonoids Identified in Epimedium Species

| Flavonoid Name | Primary Epimedium Species of Isolation | Citation |

| This compound | Epimedium sagittatum, E. koreanum | medchemexpress.cominvivochem.comchemfaces.comcaldic.comdntb.gov.ua |

| Icariin | Epimedium brevicornum, E. sagittatum | chemfaces.comresearchgate.netbdbotsociety.orgcaldic.comnih.gov |

| Epimedin A | Epimedium sagittatum, E. brevicornum | chemfaces.comresearchgate.netbdbotsociety.orgcaldic.com |

| Epimedin B | Epimedium sagittatum, E. brevicornum | chemfaces.comresearchgate.netbdbotsociety.orgcaldic.com |

| Epimedin C | Epimedium sagittatum, E. brevicornum | chemfaces.comresearchgate.netbdbotsociety.orgcaldic.com |

| Baohuoside I | Epimedium sagittatum | chemfaces.comresearchgate.net |

| Baohuoside II | Epimedium sagittatum | chemfaces.comresearchgate.net |

| Baohuoside VII | Epimedium sagittatum | chemfaces.comresearchgate.net |

| Sagittatoside A | Epimedium sagittatum | chemfaces.comresearchgate.net |

| Sagittatoside B | Epimedium sagittatum | chemfaces.comresearchgate.net |

| Hexandraside E | Epimedium koreanum | caldic.com |

| Hexandraside F | Epimedium sagittatum | caldic.com |

| Caohuoside C | Epimedium sagittatum | chemfaces.comresearchgate.netscispace.comthieme-connect.comresearchgate.net10huan.com |

Compound Names Mentioned:

this compound

Icariin

Epimedin A

Epimedin B

Epimedin C

Baohuoside I

Baohuoside II

Baohuoside VII

Sagittatoside A

Sagittatoside B

Hexandraside E

Hexandraside F

Caohuoside C

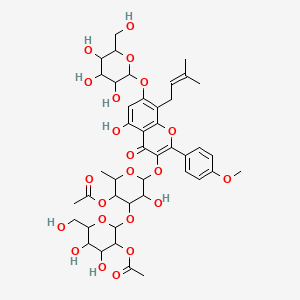

Structure

2D Structure

Properties

Molecular Formula |

C43H54O22 |

|---|---|

Molecular Weight |

922.9 g/mol |

IUPAC Name |

[4-[3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(54)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)38(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-42-34(55)39(35(17(3)57-42)58-18(4)46)65-43-40(59-19(5)47)32(53)29(50)26(15-45)62-43/h7-11,13,17,25-26,28-29,31-35,39-45,48-50,52-55H,12,14-15H2,1-6H3 |

InChI Key |

YTQMBMDOCTUWQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Phytochemical Isolation and Structural Elucidation Studies of Caohuoside E

Natural Occurrence and Distribution in Epimedium Genera

Caohuoside E is a naturally occurring phytochemical found within various species of the Epimedium genus, which are herbaceous flowering plants in the family Berberidaceae. Notably, it has been identified in the aerial parts of Epimedium koreanum Nakai and Epimedium sagittatum. The distribution of this compound can vary among different Epimedium species and may also be influenced by geographical location, harvesting time, and the specific plant part being analyzed.

While a comprehensive quantitative analysis across all Epimedium species is not extensively documented, the presence of this compound in these particular species marks it as a characteristic constituent. The genus Epimedium is rich in a variety of flavonoids, and the co-occurrence of this compound with other structurally related compounds is common.

Isolation Methodologies from Plant Matrices

The isolation of this compound from its natural plant sources is a multi-step process that employs various chromatographic techniques to separate it from a complex mixture of other phytochemicals. A general methodology for its extraction and purification is as follows:

Extraction: The dried and powdered aerial parts of the Epimedium plant material are typically extracted with a polar solvent, such as methanol (B129727) or ethanol, to draw out a broad range of compounds, including flavonoid glycosides.

Solvent Partitioning: The initial crude extract is then subjected to sequential partitioning with solvents of increasing polarity. This process helps to fractionate the extract and concentrate the flavonoids. For instance, the extract might be partitioned against ethyl acetate (B1210297) and n-butanol. The fraction containing this compound is identified through preliminary analysis like thin-layer chromatography (TLC).

Column Chromatography: The flavonoid-rich fraction is then subjected to column chromatography, a key step in the purification process. Silica gel is a commonly used stationary phase. The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, with the polarity gradually increasing. Fractions are collected and monitored by TLC to track the separation of compounds.

Further Purification: Fractions containing this compound are often combined and may require further chromatographic steps to achieve high purity. This can include repeated column chromatography or the use of other techniques such as Sephadex column chromatography.

This systematic approach allows for the isolation of this compound in a purified form, suitable for subsequent structural analysis.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy of this compound reveals the presence of key functional groups. Characteristic absorption bands indicate the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group typical of the flavonoid skeleton, and aromatic ring structures.

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound, recorded in a solvent like methanol, displays absorption maxima that are characteristic of the flavonol nucleus. These spectral data help to confirm the basic flavonoid structure of the molecule.

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been instrumental in determining the molecular weight of this compound. The mass-to-charge ratio (m/z) of the molecular ion peak provides the molecular formula, which for this compound is C43H54O22, corresponding to a molecular weight of 922.9 g/mol . Analysis of the fragmentation pattern in the mass spectrum can also offer clues about the structure of the sugar moieties and their attachment to the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are pivotal in piecing together the precise structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number and types of protons in the molecule, as well as their chemical environment and connectivity. Signals in the aromatic region confirm the flavonoid A and B rings, while signals for anomeric protons and other sugar protons help to identify the sugar units and their linkages.

¹³C NMR: The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule and their types (e.g., carbonyl, aromatic, aliphatic). The chemical shifts of the carbon signals provide further confirmation of the flavonoid skeleton and the attached sugar residues.

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the isolated this compound. A sharp, symmetrical peak in the chromatogram indicates a high degree of purity. HPLC is also used in quantitative studies to determine the concentration of this compound in plant extracts.

The collective data from these advanced analytical techniques provide the unambiguous structural confirmation of this compound.

Preclinical Mechanistic Investigations of Caohuoside E S Biological Activities

Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms underlying Caohuoside E's biological activities are being explored through various in vitro studies. These investigations often examine its impact on key signaling pathways and the regulation of gene and protein expression.

Signaling Pathway Modulation in In Vitro Models

Flavonoids, the class to which this compound belongs, are known to interact with numerous cellular signaling pathways critical for inflammation, oxidative stress, and cell survival. While direct studies specifically detailing this compound's modulation of every pathway are emerging, research on related Epimedium compounds and other flavonoids provides significant mechanistic insights.

Key pathways implicated in the actions of Epimedium flavonoids, and by extension potentially this compound, include:

NF-κB Signaling Pathway: This pathway is a central regulator of inflammatory responses. Inhibition of NF-κB activation by Epimedium compounds has been observed, leading to reduced production of pro-inflammatory mediators mdpi.comcaldic.comtmrjournals.comnih.govfrontiersin.orgmdpi.commdpi.com.

PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, growth, and inflammatory processes. Modulation of PI3K/Akt has been linked to the anti-inflammatory effects of certain Epimedium constituents mdpi.comcaldic.comtmrjournals.comfrontiersin.org.

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of genes encoding antioxidant and detoxifying enzymes, playing a crucial role in protecting cells from oxidative damage mdpi.comnih.govmdpi.comnih.govmdpi.comnih.govmdpi.com.

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are involved in various cellular processes, including inflammation and stress responses. Some Epimedium compounds have been shown to modulate MAPK pathways, such as p38 MAPK and ERK1/2, in the context of their anti-inflammatory and antioxidant activities mdpi.comfrontiersin.orgmdpi.comnih.gov.

COX-2 Regulation: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Flavonoids, including those from Epimedium, have been shown to downregulate COX-2 expression and activity mdpi.comfrontiersin.orgmdpi.com.

Table 3.1.1: Signaling Pathways Modulated by Epimedium Flavonoids (Relevant to this compound)

| Signaling Pathway | Primary Role | Observed Modulation by Epimedium Flavonoids/Related Compounds | References |

| NF-κB | Inflammation, Immune Response | Inhibition | mdpi.comcaldic.comtmrjournals.comnih.govfrontiersin.orgmdpi.commdpi.com |

| PI3K/Akt | Cell Survival, Growth, Inflammation | Modulation (often activation in protective contexts) | mdpi.comcaldic.comtmrjournals.comfrontiersin.org |

| Nrf2/ARE | Antioxidant Response, Detoxification | Activation | mdpi.comnih.govmdpi.comnih.govmdpi.comnih.govmdpi.com |

| MAPK (p38, ERK) | Stress Response, Inflammation | Modulation | mdpi.comfrontiersin.orgmdpi.comnih.gov |

| COX-2 | Inflammation (Prostaglandin synthesis) | Downregulation | mdpi.comfrontiersin.orgmdpi.com |

Gene Expression and Protein Regulation Studies

This compound and related Epimedium compounds influence cellular functions by regulating the expression of specific genes and proteins. These regulatory effects are central to their observed biological activities.

Regulation of Inflammatory Genes and Proteins: Studies indicate that Epimedium flavonoids can suppress the transcription and translation of pro-inflammatory mediators. For instance, compounds from Epimedium have been shown to downregulate the expression of genes such as Nos2, Tnfα, Cox2, and Mcp1 mdpi.com. They also reduce the protein levels of inflammatory markers like COX-2 mdpi.com.

Regulation of Antioxidant Genes and Proteins: Activation of the Nrf2 pathway by flavonoids leads to increased expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1) and Manganese Superoxide (B77818) Dismutase (MnSOD), which are critical for combating oxidative stress mdpi.comnih.gov.

Impact on Bone-Related Gene Expression: Research on Epimedium total flavonoids, which include this compound, has demonstrated effects on bone health by modulating the expression of genes involved in bone metabolism. These include increased mRNA expression of type I collagen and osteocalcin, and an altered OPG/RANKL ratio, which are crucial for bone formation and remodeling cambridge.orgtandfonline.com. Suppression of IL-6 mRNA expression in bone tissue has also been noted cambridge.org.

Table 3.1.2: Gene and Protein Regulation by Epimedium Flavonoids (Relevant to this compound)

| Target Type | Specific Gene/Protein | Observed Effect by Epimedium Flavonoids/Related Compounds | Functional Implication | References |

| Gene | Nos2 | Downregulation | Reduced nitric oxide production (anti-inflammatory) | mdpi.com |

| Gene | Tnfα | Downregulation | Reduced pro-inflammatory cytokine production | mdpi.com |

| Gene | Cox2 | Downregulation | Reduced prostaglandin (B15479496) synthesis (anti-inflammatory) | mdpi.com |

| Gene | Mcp1 | Downregulation | Reduced monocyte chemoattractant production | mdpi.com |

| Gene/Protein | COX-2 | Downregulation | Reduced inflammation | mdpi.com |

| Gene/Protein | HO-1 | Upregulation | Antioxidant and anti-inflammatory effects | mdpi.comnih.govmdpi.com |

| Gene/Protein | MnSOD | Upregulation | Antioxidant defense | nih.gov |

| Gene | Type I Collagen | Upregulation | Bone formation and strength | cambridge.orgtandfonline.com |

| Gene | Osteocalcin | Upregulation | Bone formation and mineralization | cambridge.orgtandfonline.com |

| Gene | OPG/RANKL ratio | Increased | Modulation of osteoclastogenesis (bone resorption) | cambridge.orgtandfonline.com |

| Gene | IL-6 | Downregulation (in bone) | Reduced inflammation in bone tissue | cambridge.org |

Functional Modulation in In Vivo Preclinical Models

Preclinical studies utilizing animal models are essential for understanding the systemic and tissue-specific effects of this compound and its related compounds. These models help to translate in vitro findings into potential physiological outcomes.

Physiological Systemic Effects in Animal Models

Antioxidant Effects: In various animal models, compounds derived from Epimedium have shown the ability to mitigate oxidative stress. This is achieved by reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) mdpi.commdpi.comscielo.brmdpi.com.

Anti-inflammatory Effects: Systemic administration of Epimedium compounds in animal models has been associated with a reduction in inflammatory markers. This includes decreased levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) mdpi.comtmrjournals.commdpi.commdpi.com. These effects are often mediated through the modulation of signaling pathways such as NF-κB mdpi.comtmrjournals.com.

Table 3.2.1: Systemic Physiological Effects of Epimedium Flavonoids in Animal Models (Relevant to this compound)

| Physiological Effect | Observed Outcome | Mechanism/Associated Pathways | References |

| Antioxidant | Reduced ROS and MDA levels; Increased SOD, CAT, GPx activity | Nrf2 activation, scavenging of free radicals | mdpi.commdpi.comscielo.brmdpi.com |

| Anti-inflammatory | Reduced TNF-α, IL-6, IL-1β levels; Inhibition of inflammatory mediators | NF-κB inhibition, modulation of cytokine signaling | mdpi.comtmrjournals.commdpi.commdpi.com |

| Immune Modulation | General enhancement or regulation of immune responses | Broad effects on immune cell function and cytokine production | caldic.comresearchgate.net |

Tissue-Specific Responses and Pathophysiological Interventions

This compound and related compounds from Epimedium exhibit specific effects on various tissues, suggesting potential interventions in tissue-specific pathologies.

Bone Health: Epimedium extracts, known to contain this compound, have been extensively studied for their effects on bone metabolism and the prevention of osteoporosis. In ovariectomized (OVX) animal models, these extracts have demonstrated efficacy in preventing bone loss, improving bone mineral density, and enhancing bone strength. This is attributed to their ability to influence bone remodeling markers and potentially interact with estrogen-related pathways cambridge.orgtandfonline.com.

Neuroprotection: While direct evidence for this compound is limited, related compounds like Carnosic Acid have shown neuroprotective effects in in vitro models, partly through anti-inflammatory mechanisms involving Nrf2 and NF-κB pathways mdpi.com. This suggests a potential for this compound in neurodegenerative conditions where inflammation and oxidative stress play significant roles.

Liver Health: Research on Epimedium extracts has also investigated their role in drug-induced liver injury (DILI). These studies suggest that Epimedium compounds can influence liver protection mechanisms, potentially by modulating pathways like PI3K/Akt and NF-κB, and mitigating oxidative stress and inflammation within the liver tissue tmrjournals.com.

Biosynthesis and Metabolic Pathway Elucidation of Caohuoside E

Enzymatic Pathways and Intermediates

The biosynthesis of Caohuoside E begins with the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthetic pathway. While the complete, specific enzymatic pathway for this compound has not been fully elucidated in a single study, based on the known biosynthesis of similar flavonoids in Epimedium, the following steps are proposed.

The initial steps involve the action of key enzymes of the flavonoid pathway, including chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS), to produce the flavonol aglycone, kaempferol. This aglycone then undergoes prenylation and glycosylation to form this compound.

A crucial step in the formation of this compound is the attachment of a prenyl group to the flavonoid backbone, a reaction catalyzed by prenyltransferases (PTs). Research on Epimedium pubescens has led to the identification of 19 potential PTs from the UbiA superfamily. nih.govfrontiersin.org One of these, EpPT8, has been confirmed as an enzyme responsible for the production of 8-prenylated flavonols. nih.govfrontiersin.org It is hypothesized that prenylation precedes glycosylation in the biosynthesis of complex flavonoids in Epimedium. frontiersin.org

Following prenylation, glycosylation occurs, which involves the transfer of sugar moieties to the flavonoid structure. This process is catalyzed by UDP-glycosyltransferases (UGTs). A genome-wide analysis of Epimedium pubescens identified 339 putative UGT genes, indicating a significant expansion and diversification of this gene family. nih.gov One specific UGT, EpGT60, has been shown to be active toward 8-prenylkaempferol, producing baohuoside II. nih.gov While not directly producing this compound, this demonstrates the capability of Epimedium UGTs to act on prenylated flavonols. The formation of this compound would require the action of specific UGTs that can attach the necessary sugar groups at the correct positions of the prenylated aglycone.

| Enzyme/Intermediate | Description |

|---|---|

| p-Coumaroyl-CoA | A precursor molecule derived from the phenylpropanoid pathway that enters the flavonoid biosynthesis pathway. |

| Chalcone Synthase (CHS) | A key enzyme in the flavonoid pathway that catalyzes the initial condensation reaction to form a chalcone scaffold. frontiersin.org |

| Chalcone Isomerase (CHI) | Catalyzes the stereospecific isomerization of chalcones into flavanones. frontiersin.org |

| Flavanone 3-Hydroxylase (F3H) | An enzyme that hydroxylates flavanones to produce dihydroflavonols. frontiersin.org |

| Flavonol Synthase (FLS) | Catalyzes the conversion of dihydroflavonols into flavonols, such as kaempferol. nih.gov |

| Prenyltransferases (PTs) | Enzymes that attach prenyl groups to the flavonoid backbone. EpPT8 from Epimedium pubescens is an example that produces 8-prenylated flavonols. nih.govfrontiersin.org |

| UDP-Glycosyltransferases (UGTs) | A large family of enzymes responsible for glycosylating flavonoids. EpGT60 from Epimedium pubescens can glycosylate 8-prenylkaempferol. nih.gov |

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of flavonoids, including this compound, in Epimedium is tightly regulated at the transcriptional level by a complex network of transcription factors (TFs). nih.gov The primary regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, which can form a regulatory complex (MBW complex) to control the expression of structural genes in the flavonoid pathway. frontiersin.orgnih.govuky.edu

Several R2R3-MYB TFs have been identified in Epimedium sagittatum and are suggested to play significant roles in regulating flavonoid biosynthesis. mdpi.com For instance, EsMYBA1 has been shown to regulate the expression of genes such as CHS, CHI, F3H, dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). uky.edu Another R2R3-MYB, EsMYBF1, is believed to positively regulate flavonol accumulation by activating the expression of EsF3H and EsFLS. nih.gov Conversely, some MYB TFs, such as EsMYB12, may act as transcriptional repressors of the flavonoid pathway. nih.govmdpi.com

The expression of these regulatory genes and the downstream structural genes can be influenced by developmental cues and environmental stimuli. For example, the total content of representative bioactive flavonoids in Epimedium sagittatum has been observed to change during leaf development, which correlates with the expression levels of certain biosynthetic and regulatory genes. nih.gov The coordinated expression of TFs like EsMYBA1, EsMYBF1, and the bHLH TF EsGL3, along with the WD40 protein EsTTG1, is thought to regulate the biosynthesis of both anthocyanins and flavonol-derived compounds. nih.govfrontiersin.org This suggests a complex regulatory network that balances the production of different flavonoid classes.

| Regulatory Gene | Putative Function in Flavonoid Biosynthesis |

|---|---|

| EsMYBA1 | An R2R3-MYB transcription factor that activates the promoters of DFR and ANS and can induce anthocyanin accumulation. uky.edu |

| EsMYBF1 | An R2R3-MYB transcription factor suggested to be involved in regulating the flavonol biosynthetic pathway. nih.gov |

| EsMYB12 | A putative transcriptional repressor of the flavonoid pathway. nih.gov |

| EsGL3 | A bHLH transcription factor that likely works in concert with MYB TFs to regulate flavonoid biosynthesis. nih.gov |

| EsTTG1 | A WD40 protein that is a component of the MBW regulatory complex. nih.gov |

Metabolic Engineering Approaches for this compound Production

Metabolic engineering offers a promising avenue for the enhanced production of valuable bioactive compounds like this compound, either in their native plant producers or in microbial hosts. frontiersin.org While specific metabolic engineering strategies for this compound have not been extensively reported, the elucidation of the flavonoid biosynthetic pathway and its regulation in Epimedium provides a foundation for such efforts.

One potential strategy is the overexpression of key rate-limiting enzymes in the this compound biosynthetic pathway. For instance, increasing the expression of specific prenyltransferases and UDP-glycosyltransferases that are directly involved in its synthesis could lead to higher yields. The successful heterologous expression of the Epimedium pubescens UGT, EpGT60, in E. coli to produce baohuoside II from exogenously supplied 8-prenylkaempferol demonstrates the feasibility of this approach. nih.gov This suggests that a similar system could be developed for this compound by identifying and expressing the specific UGTs responsible for its formation.

Another approach involves the manipulation of regulatory genes to upregulate the entire flavonoid pathway. Overexpression of positive regulators, such as specific R2R3-MYB and bHLH transcription factors, could enhance the expression of multiple structural genes simultaneously, thereby increasing the metabolic flux towards this compound. frontiersin.org Conversely, silencing or knocking out repressor genes, like EsMYB12, could also lead to an increase in flavonoid production. nih.gov

Heterologous production in microbial systems like E. coli or yeast offers several advantages, including rapid growth and easier optimization of fermentation conditions. nih.gov To achieve this, the entire biosynthetic pathway for this compound would need to be reconstituted in the host organism. This would involve introducing the genes for the core flavonoid pathway enzymes, as well as the specific prenyltransferases and UDP-glycosyltransferases from Epimedium.

| Metabolic Engineering Strategy | Description and Rationale |

|---|---|

| Overexpression of Key Biosynthetic Genes | Increasing the expression of rate-limiting enzymes such as specific prenyltransferases and UDP-glycosyltransferases to boost the production of this compound. |

| Manipulation of Regulatory Genes | Overexpressing positive transcription factors (e.g., specific MYBs and bHLHs) or downregulating negative regulators to enhance the overall metabolic flux through the flavonoid pathway. |

| Heterologous Production in Microorganisms | Reconstructing the entire this compound biosynthetic pathway in a microbial host like E. coli or yeast for scalable and controlled production. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Caohuoside E and Analogues

Molecular Features Correlated with Biological Response

Detailed experimental studies delineating the specific molecular features of Caohuoside E that correlate with its biological responses are limited. However, based on the general understanding of flavonoid SAR, certain structural aspects of this compound are likely to be critical for its activity. The glycosylation pattern, the nature of the aglycone, and the presence and position of hydroxyl and other functional groups are all expected to play significant roles. For other flavonoids, the number and location of hydroxyl groups on the A and B rings, the presence of a C2-C3 double bond, and the substitution at the C3 position are known to be key determinants of their biological activities. The specific contribution of the glycosidic moiety of this compound to its pharmacokinetic and pharmacodynamic properties is an area that warrants further investigation.

Design and Synthesis of this compound Derivatives for SAR Exploration

The targeted design and synthesis of this compound derivatives are essential for a systematic exploration of its SAR. To the best of our knowledge, there are no published studies detailing the synthesis of a library of this compound derivatives for the express purpose of SAR investigation.

Future research in this area should focus on the strategic modification of the this compound scaffold. Key synthetic targets would include:

Analogues with varied glycosylation: Synthesizing derivatives with different sugar moieties or altering the point of glycosidic linkage would clarify the role of the carbohydrate portion in biological activity.

Modifications of the aglycone: Altering the substitution pattern on the A and B rings, for example, by adding or removing hydroxyl or methoxy (B1213986) groups, would provide insight into the electronic and steric requirements for activity.

Derivatives with modified linkers: If applicable to the core structure, modifying any linker regions could influence the molecule's flexibility and binding orientation.

The synthesis of such derivatives, followed by comprehensive biological evaluation, would generate the necessary data to construct meaningful SAR and QSAR models, thereby advancing our understanding of this compound's therapeutic potential.

Advanced Analytical Chemistry Methodologies for Caohuoside E Research

Chromatographic and Electrophoretic Methods for Separation and Quantification

The separation and quantification of flavonoids, including Caohuoside E, from their natural sources are foundational steps in their analysis. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques widely employed for these purposes, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of flavonoids from Epimedium species. nih.govresearchgate.netvt.edunih.gov Due to the structural similarity of numerous flavonoids within the plant, robust HPLC methods are required to achieve adequate separation for accurate quantification.

Research Findings: Studies focusing on the chemical profile of Epimedium have established effective HPLC methods for simultaneously determining multiple flavonoids. researchgate.netnih.gov While specific applications detailing this compound are not extensively published, the methods developed for analogous compounds, such as its close structural relative Caohuoside C, provide a clear framework.

A typical analytical setup involves a reverse-phase C18 column with a gradient elution system. researchgate.net The mobile phase commonly consists of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape and resolution. researchgate.netnih.gov Detection is typically performed using a Diode-Array Detector (DAD) or UV-Vis detector, with a standard wavelength for quantification set around 270 nm for this class of compounds. researchgate.netnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), a variation of HPLC that uses smaller particle size columns, has also been successfully applied, offering faster and more efficient separations of Epimedium flavonoids. nih.gov

Below is a table summarizing typical parameters used in the HPLC analysis of flavonoids from Epimedium, which are applicable for the analysis of this compound.

| Parameter | Typical Value/Condition | Source |

| Column | Reverse-phase C18 (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water | researchgate.netnih.gov |

| Detection | Diode-Array Detection (DAD) at 270 nm | researchgate.net |

| Column Temperature | 40°C | nih.gov |

These methods are crucial for quality control of herbal preparations and for isolating pure compounds for further research. vt.edunih.gov

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) serves as a valuable alternative to HPLC, offering high separation efficiency and requiring minimal sample volume. The most common mode used for flavonoid analysis is Capillary Zone Electrophoresis (CZE). A CZE method has been successfully developed for the simultaneous determination of 15 different flavonoids in various Epimedium species, including the related compound Caohuoside C.

Research Findings: In a representative study, the separation of Epimedium flavonoids was achieved within 35 minutes. The established method demonstrated high accuracy and repeatability, proving its suitability for the quantitative analysis of complex plant extracts.

Key parameters for the CZE analysis of these compounds are detailed in the table below.

| Parameter | Optimized Condition |

| Buffer | 50 mM Borax buffer containing 20% Acetonitrile |

| pH | 10.0 |

| Separation Voltage | 25 kV |

| Temperature | 30°C |

This validated CZE method was successfully applied to analyze numerous samples from different Epimedium species, highlighting its robustness for quality control and phytochemical research.

Mass Spectrometry (MS) Based Approaches for Identification and Profiling

Mass Spectrometry is an indispensable tool for the structural elucidation and profiling of natural products. When coupled with chromatographic separation techniques, it provides unparalleled sensitivity and specificity for identifying compounds like this compound, even in complex mixtures.

Hyphenated MS Techniques (e.g., LC-MS/MS)

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful approach for the comprehensive analysis of active components in Epimedium. nih.govresearchgate.net This technique allows for the tentative identification of known and unknown flavonoids based on their retention time, precursor ion mass, and fragmentation patterns.

Research Findings: Studies have utilized LC-MS/MS to simultaneously determine numerous compounds in raw and processed Epimedium. nih.govresearchgate.net In these analyses, compounds are typically ionized using electrospray ionization (ESI), often in negative ion mode, which readily produces deprotonated molecules [M-H]⁻ for flavonoids. mdpi.comnih.gov The subsequent fragmentation (MS²) of these precursor ions provides structural information. For flavonoid glycosides, characteristic neutral losses of sugar moieties (e.g., rhamnose, glucose) are observed, helping to identify the aglycone core and the nature of the glycosylation. For instance, the analysis of Caohuoside C, a prenylated flavonol glycoside, has been described using these methods. mdpi.com

High-Resolution Mass Spectrometry for Metabolomics

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (QToF) and Ion Trap Time-of-Flight (IT-TOF) MS, offers highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. nih.govmdpi.com This capability is crucial in the field of metabolomics for untargeted profiling of plant extracts to discover novel compounds and understand metabolic pathways. mdpi.com

Research Findings: UHPLC-QToF-MS has been employed for the identification and confirmation of prenylflavonoids in Epimedium species and related dietary supplements. nih.gov This technique provides high-resolution mass data that allows for the confident identification of compounds by comparing the accurate mass of the detected ion with theoretical masses from chemical databases. An online liquid extraction module coupled with UHPLC-IT-TOF-MS has also been used to rapidly profile flavonoids directly from raw plant material, identifying dozens of compounds, including isomers. mdpi.comnih.gov The combination of accurate mass data for the molecular ion and the high-resolution fragmentation patterns from MS/MS experiments provides definitive structural information, essential for differentiating between the many isomeric flavonoids present in Epimedium.

Method Validation and Quality Control in Research Studies

To ensure that analytical results are reliable, accurate, and reproducible, the methods used must undergo a rigorous validation process. Method validation is a key requirement in pharmaceutical analysis and quality control, establishing with scientific evidence that an analytical procedure is suitable for its intended purpose. The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Research Findings: Analytical methods developed for the analysis of Epimedium flavonoids are typically validated for several key performance characteristics. researchgate.netnih.gov A comprehensive HPLC method for 15 flavonoids, including compounds structurally related to this compound, was validated according to these principles. The validation data from such studies demonstrates the method's suitability for routine analysis and quality control.

The table below summarizes the typical validation parameters and acceptance criteria reported in a study on Epimedium flavonoids. researchgate.net

| Validation Parameter | Finding/Result | Acceptance Criteria | Source |

| Linearity (r²) | > 0.9997 | r² ≥ 0.999 | researchgate.net |

| Limit of Detection (LOD) | < 1.31 ng | Method-dependent | researchgate.net |

| Limit of Quantification (LOQ) | < 2.62 ng | Method-dependent | researchgate.net |

| Precision (RSD) | < 3.8% | RSD ≤ 5% | researchgate.net |

| Accuracy (Recovery) | 90.5% – 106.8% | 90% – 110% | researchgate.net |

These validation steps confirm that the analytical procedure is specific, linear over a given range, precise, accurate, and sensitive enough for the detection and quantification of the target analytes.

Synthetic Methodologies and Chemical Modifications of Caohuoside E

Total Synthesis Strategies for Complex Flavonoids

The construction of the fundamental C6–C3–C6 flavonoid skeleton, characteristic of compounds like Caohuoside E, typically relies on two primary retrosynthetic strategies: the C6 + C3–C6 approach and the C6–C2 + C1–C6 approach academie-sciences.fracademie-sciences.fr.

The C6 + C3–C6 strategy is often described as a more "biomimetic" route. It involves dissecting the flavonoid structure into a C6 phenolic unit and a C3–C6 cinnamic synthon, which can exist in various oxidation states (e.g., carboxylic acid, aldehyde, or alcohol) academie-sciences.fr. This strategy can be achieved through retro-acylation or retro-allylation reactions. For instance, a cinnamic acid derivative could be coupled with a phenolic component. However, this route can present challenges, particularly in achieving the arylation of the cinnamic moiety by a phenolic nucleophile academie-sciences.fracademie-sciences.fr.

In contrast, the C6–C2 + C1–C6 strategy is more commonly utilized in flavonoid synthesis. This approach breaks down the flavonoid skeleton into an acetophenone (B1666503) (C6–C2) unit and a benzaldehyde (B42025) (C1–C6) unit, typically via a retro-crotonisation reaction. The prevalence of this method is attributed to the ready availability of acetophenone and benzaldehyde starting materials, which simplifies the initial stages of synthesis academie-sciences.fracademie-sciences.fr. Organometallic chemistry, employing catalysts like Pd0 and MoIV, has also played a significant role in advancing the C6 + C3–C6 strategy, enabling more efficient construction of the flavonoid skeleton academie-sciences.fracademie-sciences.fr.

The synthesis of complex flavonoids often involves multiple stereocenters, requiring careful control over stereochemistry. Strategies may include asymmetric synthesis or the resolution of racemic mixtures, as demonstrated in the synthesis of catechin (B1668976) and procyanidin (B600670) B3 derivatives academie-sciences.fr.

Semisynthetic Approaches from Precursor Compounds

Semisynthesis, or partial chemical synthesis, leverages compounds isolated from natural sources as starting materials to create novel molecules with modified chemical and medicinal properties wikipedia.org. This approach is particularly advantageous for complex natural products like flavonoids, where total synthesis can be lengthy and resource-intensive. By utilizing a readily available precursor, either from plant extraction or microbial fermentation, chemists can introduce specific modifications through a reduced number of chemical steps wikipedia.org.

For this compound, potential precursor compounds could include simpler flavonoids or intermediates that are more easily isolated or synthesized. For example, if a related, more abundant flavonoid glycoside could be isolated from Epimedium species, it might serve as a starting point. Chemical transformations could then be applied to introduce or modify specific functional groups, such as hydroxylations, glycosylations, or prenylations, to arrive at this compound or its derivatives wikipedia.org. The efficiency of semisynthesis often lies in retaining the core complex structure provided by nature while fine-tuning specific molecular characteristics through targeted chemical reactions wikipedia.org.

Development of Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes for this compound derivatives focuses on introducing structural variations to explore new biological activities or improve existing properties. Based on the general chemistry of flavonoids and known modifications in this class, several avenues can be pursued:

Glycosylation Modifications: this compound is a glycoside, meaning it contains a sugar moiety attached to an aglycone. Novel routes could involve altering the type of sugar, the linkage position, or the stereochemistry of the glycosidic bond. Alternatively, modifying the existing glycosyl units through acetylation, methylation, or other functionalizations could yield new derivatives acs.orgbiotechrep.ir.

Aglycone Modifications: The flavonoid aglycone core can be chemically altered in numerous ways. Common modifications include:

Hydroxylation/Methoxylation: Introducing or altering hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings can significantly impact biological activity.

Prenylation: The addition of prenyl groups (isoprenoid chains) to the flavonoid skeleton is a known modification found in Epimedium species and can confer unique biological properties researchgate.netmdpi.com. Novel synthetic routes could explore the regioselective prenylation of this compound or its aglycone.

Halogenation or Alkylation: Introducing halogens or alkyl chains at specific positions can also modulate the compound's properties.

Ring Modifications: While more complex, alterations to the heterocyclic C-ring or the aromatic A and B rings could be explored through advanced synthetic methodologies.

Development of Efficient Synthesis for Key Intermediates: Novel routes might focus on more efficient synthesis of the specific building blocks required for this compound, potentially enabling more streamlined total synthesis or providing more accessible precursors for semisynthesis. For instance, developing regioselective methods for constructing the prenylated flavonoid precursors could be a significant advancement researchgate.net.

The exploration of these synthetic strategies and modifications is crucial for expanding the chemical space around this compound, potentially leading to compounds with enhanced or novel therapeutic applications.

Emerging Research Directions and Methodological Innovations for Caohuoside E

Systems Pharmacology and Network Analysis Approaches

Systems pharmacology and network analysis represent powerful computational strategies to elucidate the complex interactions between chemical compounds and biological systems. These approaches move beyond the "one-target, one-drug" paradigm to a more holistic understanding of a compound's effects.

Computational Modeling of Compound-Biological System Interactions

In silico methods such as molecular docking are instrumental in predicting the binding affinity of a ligand to a protein target. However, a review of the scientific literature reveals a lack of studies that have performed computational modeling or molecular docking specifically for Caohuoside E. Consequently, there are no available data tables of predicted binding energies or identified protein-ligand interactions for this compound.

Synthetic Biology Applications for Enhanced Production or Novel Analogues

Synthetic biology offers innovative solutions for the production of complex natural products, circumventing the limitations of traditional extraction from plant sources. This field also provides tools for creating novel analogues with potentially improved therapeutic properties.

Engineering Microbial Hosts for Biosynthesis

The biosynthesis of flavonoids in engineered microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, is a well-established field of research. These efforts typically involve the reconstruction of plant biosynthetic pathways in a microbial chassis. However, there is no specific research available on the heterologous biosynthesis of this compound in any engineered microbial host. The specific enzymatic steps and genetic machinery required to produce this compound have not been functionally expressed and assembled in a microorganism for its de novo production or bioconversion.

Integration of Multi-Omics Data in this compound Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the biological impact of a compound or the regulation of its biosynthesis. While integrated omics analyses have been applied to Epimedium species to understand flavonoid biosynthesis more broadly, these studies have not specifically focused on elucidating the regulatory networks or pharmacological effects of this compound. Therefore, there is no integrated multi-omics data currently available that is centered on this particular compound.

Future Research Avenues and Translational Perspectives in Preclinical Studies

Meaningful preclinical research is built upon a foundation of preliminary data that indicates a compound's potential therapeutic effects. In the case of this compound, this foundational information is not currently available.

Hypothetically, should initial studies identify any bioactivity, future preclinical research would logically progress through a standardized pipeline. This would involve a series of in vitro (cell-based) and in vivo (animal) studies designed to thoroughly characterize the compound's pharmacological and toxicological profile.

A general framework for such future preclinical studies, once preliminary data becomes available, might include:

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its effects.

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.

Efficacy Studies in Disease Models: Evaluating the therapeutic potential of this compound in relevant animal models of specific diseases.

Safety Pharmacology and Toxicology Studies: Assessing the potential adverse effects of the compound on major organ systems.

Translational Perspectives would focus on bridging the gap between these preclinical findings and potential human applications. This would involve identifying relevant biomarkers to monitor the compound's effects and establishing a potential therapeutic window.

It is crucial to reiterate that the above outline is a generalized pathway for drug discovery and development. The specific direction of research for this compound would be entirely dependent on the nature of its yet-to-be-discovered biological activities. Further investigation into the origin and basic properties of this compound is a necessary prerequisite for any meaningful discussion of its future research and translational potential.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Caohuoside E in natural extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. Ensure purity validation via UV-Vis spectrophotometry at wavelengths relevant to flavonoid glycosides (e.g., 270–290 nm). Store samples at -20°C in powder form to prevent degradation .

Q. How can researchers design in vitro assays to evaluate this compound’s basic pharmacological effects?

- Framework : Apply the P-E/I-C-O model:

- Population (P) : Cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies).

- Exposure/Intervention (E/I) : Dose ranges (e.g., 1–100 μM) and exposure times (24–72 hours).

- Comparison (C) : Positive controls (e.g., dexamethasone for inflammation assays).

- Outcome (O) : Quantify cytokines (IL-6, TNF-α) via ELISA. Document IC₅₀ values and dose-response curves .

Q. What are the key considerations for synthesizing this compound in laboratory settings?

- Protocol : Optimize glycosylation reactions using UDP-glucose as a sugar donor and recombinant glycosyltransferases. Monitor reaction efficiency via thin-layer chromatography (TLC) and purify intermediates using flash chromatography. Stability testing under varying pH (4–9) and temperatures (4–37°C) is essential .

Advanced Research Questions

Q. How can mechanistic studies resolve this compound’s dual pro- and anti-inflammatory effects in different models?

- Approach : Conduct transcriptomic and proteomic profiling to identify pathway-specific modulation (e.g., NF-κB vs. Nrf2). Use RNA interference (RNAi) to silence target genes (e.g., COX-2, iNOS) and validate via Western blotting. Compare results across immune cell types (e.g., THP-1 vs. primary macrophages) to contextualize contradictions .

Q. What experimental design strategies mitigate confounding variables in this compound’s neuroprotective studies?

- Design :

- Randomization : Assign animal models (e.g., Alzheimer’s transgenic mice) to treatment/control groups using stratified randomization by age and sex.

- Blinding : Use double-blind protocols for behavioral assessments (e.g., Morris water maze).

- Confounders : Control for diet, circadian rhythms, and batch effects in compound preparation. Include sham-operated controls for surgical interventions .

Q. How should researchers address discrepancies in this compound’s bioavailability across pharmacokinetic studies?

- Resolution : Perform meta-analyses of existing data to identify methodological outliers. Standardize protocols for plasma sampling times (e.g., 0.5, 1, 2, 4, 8 hours post-administration) and bioanalytical methods (LC-MS/MS). Assess interspecies differences using allometric scaling between rodents and non-human primates .

Q. What strategies validate this compound’s synergistic effects with other phytocompounds in traditional formulations?

- Validation : Use factorial design experiments to test combinations (e.g., this compound with icariin). Measure additive/synergistic indices via Chou-Talalay analysis. Include isobolograms to visualize interactions. Cross-reference traditional Chinese medicine formulations (e.g.,补肾益气胶囊) for hypothesis generation .

Data Analysis and Reporting

Q. How can researchers optimize bioinformatics pipelines for this compound’s multi-omics datasets?

- Pipeline :

Preprocessing : Normalize RNA-seq data with DESeq2 and filter low-expression genes.

Integration : Use weighted gene co-expression network analysis (WGCNA) to link transcriptomic and metabolomic profiles.

Validation : Apply machine learning (e.g., random forests) to prioritize biomarkers. Report false discovery rates (FDR) and effect sizes .

Q. What methodologies improve this compound’s bioavailability in preclinical models?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.